An In-depth Technical Guide to 3'-Fluoro-4'-(1-pyrazolyl)acetophenone: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to 3'-Fluoro-4'-(1-pyrazolyl)acetophenone: A Key Building Block in Modern Drug Discovery
An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of 3'-Fluoro-4'-(1-pyrazolyl)acetophenone (CAS No. 1152964-31-2), a pivotal intermediate in the development of next-generation therapeutics.
Introduction: The Strategic Importance of Fluorinated Pyrazole Scaffolds
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms and heterocyclic moieties into molecular scaffolds is a cornerstone of modern drug design. The title compound, 3'-Fluoro-4'-(1-pyrazolyl)acetophenone, exemplifies this approach, merging the unique electronic properties of a fluorinated phenyl ring with the versatile binding capabilities of a pyrazole substituent. This combination imparts favorable pharmacokinetic and pharmacodynamic properties to parent molecules, making this acetophenone derivative a highly sought-after intermediate in the synthesis of bioactive compounds.
This technical guide provides a comprehensive overview of 3'-Fluoro-4'-(1-pyrazolyl)acetophenone, from its fundamental physicochemical properties and synthesis to its applications in drug discovery, with a particular focus on its role as a precursor to kinase inhibitors.[1]
Physicochemical Properties and Structural Elucidation
CAS Number: 1152964-31-2 Molecular Formula: C₁₁H₉FN₂O Molecular Weight: 204.20 g/mol
The structural architecture of 3'-Fluoro-4'-(1-pyrazolyl)acetophenone, featuring an acetyl group meta to the fluorine and para to the pyrazole ring, presents a unique electronic and steric environment. This arrangement is crucial for its reactivity and its ability to engage in specific interactions within the binding pockets of biological targets.
Table 1: Physicochemical and Spectroscopic Data Summary
| Property | Value |
| CAS Number | 1152964-31-2 |
| Molecular Formula | C₁₁H₉FN₂O |
| Molecular Weight | 204.20 |
| Appearance | Off-white to pale yellow solid |
| Storage | Room temperature, dry conditions |
Note: Specific experimental data such as melting point, boiling point, and detailed spectroscopic analysis (¹H NMR, ¹³C NMR, IR, MS) are not extensively available in public literature, highlighting the specialized nature of this compound. The data presented for related compounds in the following sections serve as a predictive guide.
Synthesis of 3'-Fluoro-4'-(1-pyrazolyl)acetophenone: A Mechanistic Perspective
The most logical and industrially scalable synthesis of 3'-Fluoro-4'-(1-pyrazolyl)acetophenone involves a nucleophilic aromatic substitution (SNAr) reaction. This pathway is predicated on the activation of the aromatic ring by the electron-withdrawing acetyl group and the inherent reactivity of halogenated precursors.
Conceptual Synthesis Pathway: Nucleophilic Aromatic Substitution
The reaction proceeds by the displacement of a suitable leaving group, typically a halogen, from the 4-position of a 3'-fluoroacetophenone derivative by the pyrazole nucleophile. The fluorine atom at the 3'-position, while also a halogen, is less activated towards substitution compared to a halogen at the 4-position (para to the activating acetyl group). 3',4'-Difluoroacetophenone or 3'-Fluoro-4'-bromoacetophenone are logical starting materials.
Caption: Proposed synthesis of 3'-Fluoro-4'-(1-pyrazolyl)acetophenone via SNAr.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on established methodologies for similar transformations and should be optimized for specific laboratory conditions.
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Reaction Setup: To a solution of 3',4'-difluoroacetophenone (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add pyrazole (1.2 eq) and potassium carbonate (2.0 eq).
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Reaction Conditions: Heat the reaction mixture to 100-120 °C under a nitrogen atmosphere.
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Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
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Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.
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Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the acetyl protons, and the aromatic and pyrazole ring protons. The fluorine atom at the 3'-position will cause characteristic splitting patterns for the adjacent aromatic protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display resonances for the carbonyl carbon, the methyl carbon of the acetyl group, and the carbons of the aromatic and pyrazole rings. The carbon atoms of the fluorinated aromatic ring will exhibit coupling with the ¹⁹F nucleus, resulting in doublet signals with characteristic C-F coupling constants.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The primary utility of 3'-Fluoro-4'-(1-pyrazolyl)acetophenone lies in its role as a versatile building block for the synthesis of complex heterocyclic compounds with therapeutic potential.[1] Its structure is particularly amenable to further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.
A significant application is in the development of kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazole moiety is a well-established "hinge-binding" motif in many kinase inhibitors, capable of forming key hydrogen bonds within the ATP-binding site of the enzyme. The fluorinated phenyl group can enhance binding affinity and modulate physicochemical properties such as lipophilicity and metabolic stability.
Caption: General workflow for developing kinase inhibitors from the title compound.
Safety and Handling
As with all chemical reagents, 3'-Fluoro-4'-(1-pyrazolyl)acetophenone should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for aromatic ketones and fluorinated compounds should be followed.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Inhalation: Avoid breathing dust or vapors.
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Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Storage: Store in a tightly sealed container in a cool, dry place.
For precursors like 3'-fluoro-4'-bromo-acetophenone, hazards include being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[2] Similar precautions should be taken for the title compound.
Conclusion and Future Outlook
3'-Fluoro-4'-(1-pyrazolyl)acetophenone is a strategically important building block in contemporary medicinal chemistry. Its synthesis via nucleophilic aromatic substitution provides a reliable route to this valuable intermediate. The presence of both a fluorine atom and a pyrazole moiety in a single scaffold offers a powerful tool for medicinal chemists to fine-tune the properties of drug candidates, particularly in the competitive field of kinase inhibitor development. As the demand for novel therapeutics continues to grow, the importance of versatile and strategically designed intermediates like 3'-Fluoro-4'-(1-pyrazolyl)acetophenone is set to increase, paving the way for the discovery of new and more effective medicines.
References
- Chemical Safety Data Sheet for 3-FLUORO-4-BROMO-ACETOPHENONE. (2025). ChemicalBook.
- MySkinRecipes. (n.d.). 3'-Fluoro-4'-(1-pyrazolyl)acetophenone.
- Fisher Scientific. (2024).
- MySkinRecipes. (n.d.). 3'-Fluoro-4'-(1-pyrazolyl)acetophenone.
- Sigma-Aldrich. (2025).
- Fisher Scientific. (2023).
- Cole-Parmer. (n.d.).
